

An In-depth Technical Guide on Lactosucrose: Molecular Properties, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: *Lactosucrose*

Cat. No.: *B1596573*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trisaccharide **Lactosucrose**, focusing on its core molecular properties, methods for its synthesis and characterization, and its mechanism of action as a prebiotic with immunomodulatory effects. The information is presented to support research and development efforts in the fields of food science, nutrition, and therapeutics.

Core Molecular and Physicochemical Properties of Lactosucrose

Lactosucrose, a non-reducing trisaccharide, is synthesized enzymatically from lactose and sucrose.[1] It is composed of galactose, glucose, and fructose units.[2] Its chemical structure confers prebiotic properties, as it is largely indigestible in the upper gastrointestinal tract and selectively fermented by beneficial gut microbiota.[3]

Property	Value	References
Molecular Formula	C ₁₈ H ₃₂ O ₁₆	[4]
Molecular Weight	504.44 g/mol	[4]
IUPAC Name	O-β-D-galactopyranosyl- (1 → 4)-O-α-D-glucopyranosyl- (1 → 2)-β-D-fructofuranoside	[4]
CAS Number	87419-56-5	[4]

Experimental Protocols

Lactosucrose is primarily synthesized via transfructosylation, a reaction catalyzed by enzymes such as β-fructofuranosidase or levansucrase.[1] The following protocol is a generalized procedure based on common laboratory practices for enzymatic synthesis.

Objective: To synthesize **Lactosucrose** from sucrose and lactose using a commercially available β-fructofuranosidase.

Materials:

- Sucrose
- Lactose
- β-fructofuranosidase (e.g., from *Arthrobacter* sp.)
- Sodium phosphate buffer (50 mM, pH 7.0)
- Reaction vessel (e.g., 250-mL shaking flask)
- Shaking incubator
- Water bath

Procedure:

- Substrate Preparation: Prepare a solution containing the desired concentrations of sucrose and lactose (e.g., 150 g/L of each) in 50 mM sodium phosphate buffer (pH 7.0).[\[4\]](#)
- Enzyme Addition: Add the β -fructofuranosidase enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically but can start at a concentration such as 40 μ g/mL.[\[4\]](#)
- Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 50°C) for a specified duration. The reaction time can be optimized; for instance, a high titer of **lactosucrose** has been achieved in as little as 10 minutes.[\[4\]](#)
- Reaction Termination: Stop the reaction by heat inactivation of the enzyme, for example, by placing the reaction vessel in a boiling water bath (100°C) for 10 minutes.[\[5\]](#)
- Product Recovery: Centrifuge the reaction mixture to pellet the denatured enzyme and any insoluble material. The supernatant, containing **Lactosucrose**, can then be collected for purification and analysis.[\[4\]](#)

2.2.1. High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify **Lactosucrose** from the reaction mixture.

Instrumentation and Conditions:

- HPLC System: An Agilent 1260 system or equivalent, equipped with a Refractive Index (RI) detector or a Charged Aerosol Detector (CAD).[\[4\]](#)
- Column: A Shodex VG-50 4E column (4.6 mm i.d. \times 250 mm, 5 μ m) is suitable for saccharide analysis.[\[4\]](#)
- Mobile Phase: An isocratic mobile phase of acetonitrile and deionized water (e.g., 75:25, v/v).[\[4\]](#)
- Flow Rate: 1.0 mL/min.[\[4\]](#)
- Column Temperature: 40°C.[\[4\]](#)

Procedure:

- **Standard Preparation:** Prepare a series of standard solutions of **Lactosucrose** of known concentrations in the mobile phase.
- **Sample Preparation:** Dilute the supernatant from the synthesis reaction with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
- **Analysis:** Inject the prepared standards and samples onto the HPLC system. Identify the **Lactosucrose** peak based on the retention time of the standard. Quantify the amount of **Lactosucrose** in the sample by comparing its peak area to the standard curve. Retention times for fructose, glucose, sucrose, lactose, and **lactosucrose** have been reported to be approximately 7.1, 7.8, 9.6, 11.8, and 14.7 minutes, respectively, under similar conditions.^[4]

2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and identity of the synthesized **Lactosucrose**.

Instrumentation:

- A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

- **Sample Infusion:** The sample, after separation by HPLC as described above, is introduced into the ESI source of the mass spectrometer.
- **Mass Analysis:** The mass spectrometer is operated in a mode to detect the molecular ion of **Lactosucrose**. For example, in positive ion mode, the sodiated adduct $[M+Na]^+$ would be expected at an m/z corresponding to the molecular weight of **Lactosucrose** plus the mass of a sodium ion.
- **Data Analysis:** The resulting mass spectrum is analyzed to confirm the presence of the expected molecular ion, thereby verifying the molecular weight of the synthesized product.^[4]

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of **Lactosucrose** and confirm the glycosidic linkages.

Instrumentation:

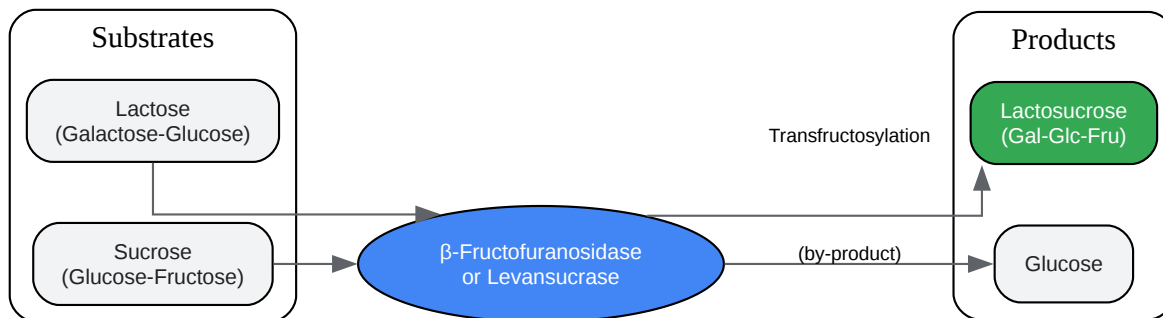
- A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve a purified sample of **Lactosucrose** in a suitable deuterated solvent (e.g., D₂O).
- Data Acquisition: Acquire a series of 1D and 2D NMR spectra.
 - 1D ¹H and ¹³C NMR: To observe the proton and carbon chemical shifts. The ¹³C NMR spectrum is expected to show 18 distinct carbon signals.[\[6\]](#)
 - 2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide ring.[\[6\]](#)
 - 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.[\[6\]](#)
 - 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations across the glycosidic bonds, which is crucial for confirming the linkage positions (e.g., Gal(β1 → 4)Glc and Glc(α1 → 2)Fru).[\[6\]](#)
- Spectral Analysis: The detailed analysis of these spectra allows for the complete assignment of all proton and carbon signals and confirms the specific structural arrangement of **Lactosucrose**.[\[6\]](#)

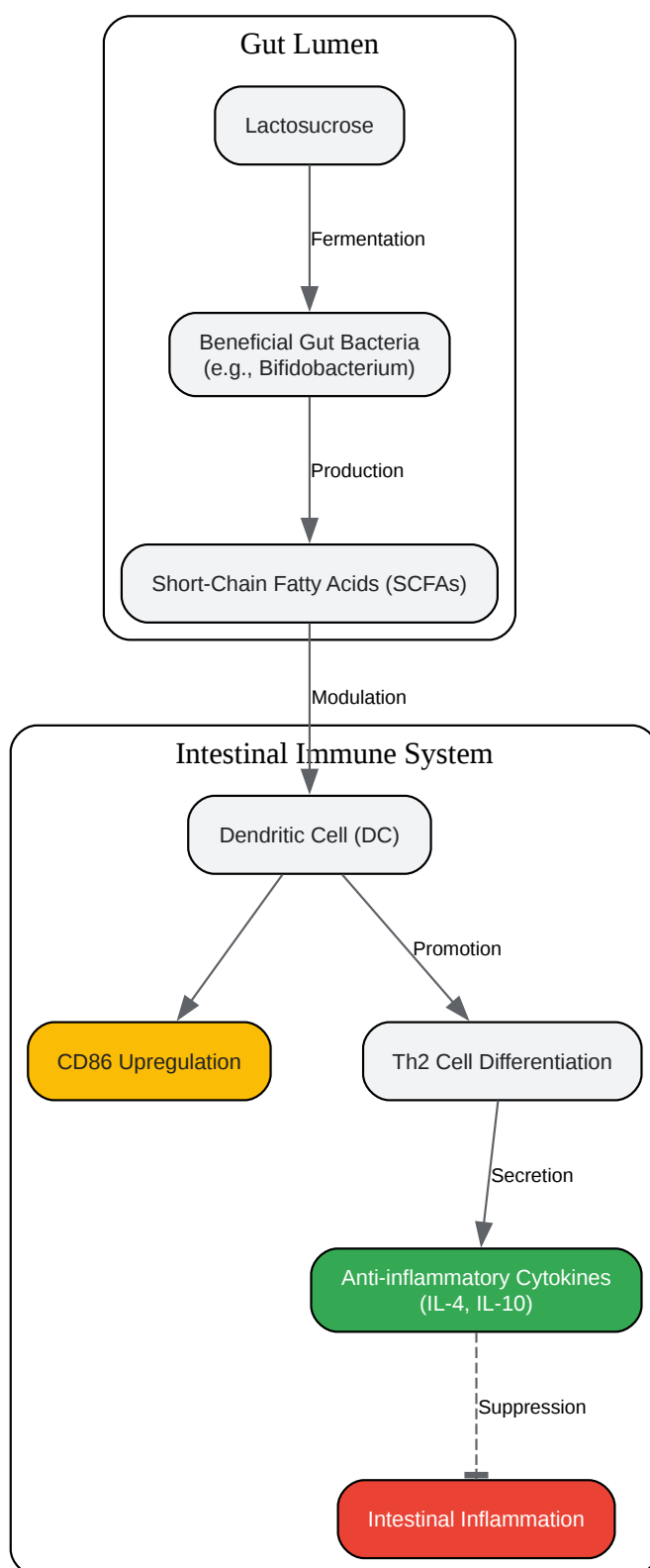
Visualizing Workflows and Mechanisms

The following diagrams illustrate the enzymatic synthesis of **Lactosucrose** and its subsequent immunomodulatory effects.



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Figure 1: Enzymatic Synthesis of **Lactosucrose**.



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Figure 2: Immunomodulatory Mechanism of **Lactosucrose**.

Mechanism of Action: Prebiotic and Immunomodulatory Effects

Lactosucrose is not directly absorbed or metabolized by human digestive enzymes. Instead, it travels to the colon where it serves as a substrate for beneficial gut bacteria, such as *Bifidobacterium* and *Lactobacillus* species.[3] The fermentation of **Lactosucrose** by these microbes leads to the production of short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate.[7]

These SCFAs have multiple physiological effects. They lower the colonic pH, creating an environment that is less favorable for pathogenic bacteria. More significantly, SCFAs act as signaling molecules that can influence host physiology.

As depicted in Figure 2, SCFAs can modulate the activity of intestinal immune cells. Studies in animal models of colitis have shown that **Lactosucrose** supplementation can lead to an anti-inflammatory response.[8][9] This is achieved, in part, by influencing dendritic cells to upregulate the expression of the co-stimulatory molecule CD86.[8] This, in turn, promotes the differentiation of T helper 2 (Th2) cells, which are associated with the secretion of anti-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[8][9] This shift in the immune response towards a Th2 profile helps to suppress intestinal inflammation.[8] Therefore, the primary mechanism of action of **Lactosucrose** is indirect, mediated by the metabolic activity of the gut microbiota and the subsequent immunomodulatory effects of their metabolites.

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